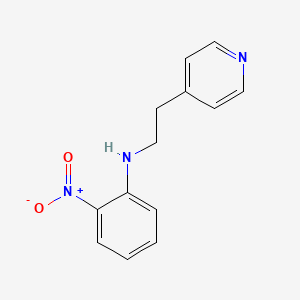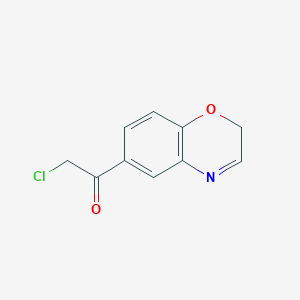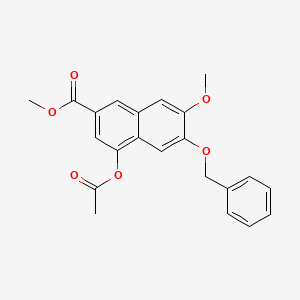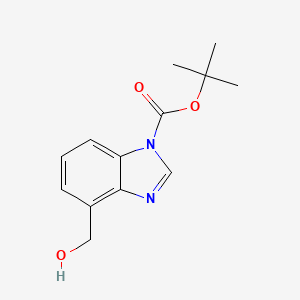
4-Hydroxymethyl-benzoimidazole-1-carboxylic acid tert-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxymethyl-benzoimidazole-1-carboxylic acid tert-butyl ester is a compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are widely used in medicinal chemistry due to their structural similarity to purines, which are essential components of DNA and RNA
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxymethyl-benzoimidazole-1-carboxylic acid tert-butyl ester can be achieved through several methods. One common method involves the Steglich esterification, which is a mild reaction that allows the conversion of sterically demanding and acid-labile substrates . This method typically uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as reagents to form the ester bond.
Another method involves the one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology . This method is efficient and provides high yields of the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Steglich esterification method is commonly employed due to its mild reaction conditions and compatibility with various functional groups .
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxymethyl-benzoimidazole-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The benzimidazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
Oxidation: Formation of 4-carboxy-benzoimidazole-1-carboxylic acid tert-butyl ester.
Reduction: Formation of 4-hydroxymethyl-benzoimidazole-1-carbinol.
Substitution: Formation of various substituted benzimidazole derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4-Hydroxymethyl-benzoimidazole-1-carboxylic acid tert-butyl ester has numerous applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Hydroxymethyl-benzoimidazole-1-carboxylic acid tert-butyl ester involves its interaction with various molecular targets and pathways. The benzimidazole core can interact with enzymes and receptors, modulating their activity. For example, benzimidazole derivatives are known to inhibit certain enzymes involved in DNA replication and repair, making them potential anticancer agents .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methylbenzimidazole
- 5,6-Dimethylbenzimidazole
- 2-Aminobenzimidazole
Comparison
4-Hydroxymethyl-benzoimidazole-1-carboxylic acid tert-butyl ester is unique due to its hydroxymethyl and tert-butyl ester functional groups, which provide additional sites for chemical modification and potential biological activity. Compared to other benzimidazole derivatives, this compound offers a balance of stability and reactivity, making it a versatile building block for various applications .
Propiedades
Fórmula molecular |
C13H16N2O3 |
|---|---|
Peso molecular |
248.28 g/mol |
Nombre IUPAC |
tert-butyl 4-(hydroxymethyl)benzimidazole-1-carboxylate |
InChI |
InChI=1S/C13H16N2O3/c1-13(2,3)18-12(17)15-8-14-11-9(7-16)5-4-6-10(11)15/h4-6,8,16H,7H2,1-3H3 |
Clave InChI |
IAGUENGWRCXPTE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1C=NC2=C(C=CC=C21)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



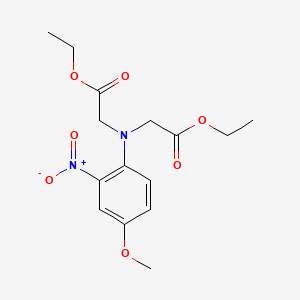

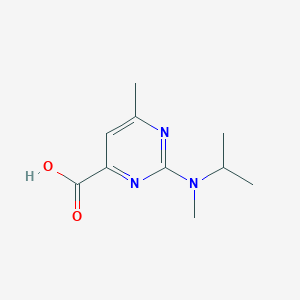

![4-[(3,5-Dibromo-2-methoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13933442.png)
